(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine
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Overview
Description
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine is an organic compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with ammonia or an amine source under reductive conditions. One common method is the reduction of the corresponding nitrile or imine intermediate using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes, where the nitrile or imine precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, alkylated, or oxidized compounds.
Scientific Research Applications
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of luminescent materials and sensors for detecting various substances.
Mechanism of Action
The mechanism by which (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming complexes that exhibit unique properties. These interactions can influence biological pathways, leading to antimicrobial or antitumor effects.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with different substitution patterns on the triazole ring.
Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine: A compound with three triazole-phenyl groups attached to an amine center.
Uniqueness
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form coordination polymers and its potential biological activities make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[4-(1,2,4-triazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-6-11-12-7-13/h1-4,6-7H,5,10H2 |
InChI Key |
DEVKNJWBROCLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NN=C2 |
Origin of Product |
United States |
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